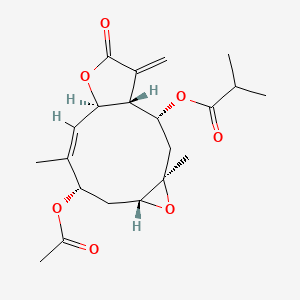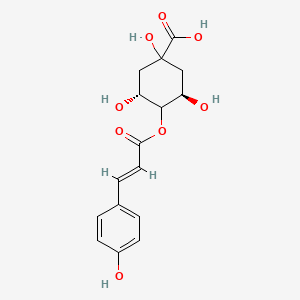
Gnetin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gnetin A is a diarylheptanoid.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory and Metabolic Effects
Gnetin A, found in Gnetum gnemon L. (melinjo), has shown potential in immunomodulation. A study by Nakagami et al. (2019) demonstrated that Gnetin-C supplementation increased the number of circulating natural killer (NK) cells, enhancing their cytotoxicity against target cells. It also significantly reduced levels of uric acid, low-density lipoprotein cholesterol, and various adiponectin forms, indicating its metabolic effects (Nakagami et al., 2019).
Neuroprotective Properties
This compound has shown promise in neuroprotection, particularly in Alzheimer's disease. Seino et al. (2018) found that Gnetin C reduced amyloid-β 1-42 (Aβ42) production and ameliorated Aβ42-lowered cell viability in SH-SY5Y human neuroblastoma cells. It suppressed the expression of β-site amyloid precursor protein-cleaving enzyme-1 (BACE1) and enhanced matrix metalloproteinase-14 (MMP-14) expression, which may contribute to its neuroprotective effects (Seino et al., 2018).
Anticancer Potential
This compound exhibits significant anticancer properties. Gao et al. (2015) observed that cis- and trans-gnetin H inhibited proliferation and induced apoptosis in various human cancer cell lines. These compounds promoted apoptosis by affecting mitochondrial cytochrome c release and caspase activation, suggesting their potential as chemotherapy agents (Gao et al., 2015). Additionally, Gadkari et al. (2020) reported that Gnetin C inhibited prostate cancer cell proliferation and viability, suggesting its efficacy in prostate cancer chemoprevention and therapy (Gadkari et al., 2020).
Anti-Angiogenic Effects
Kunimasa et al. (2011) found that Gnetin C, among other resveratrol derivatives from melinjo seeds, inhibited proliferation and tube formation in human umbilical vein endothelial cells, indicating its potential in suppressing tumor angiogenesis. This study highlights the antiangiogenic effects of Gnetin C, suggesting its use in cancer prevention and treatment (Kunimasa et al., 2011).
Skin-Whitening Agent
Yanagihara et al. (2012) explored Gnetin C as a skin-whitening agent. They found that Gnetin C inhibited melanogenesis in murine B16 cells by inhibiting tyrosinase, suggesting its potential as a new skin-whitening agent (Yanagihara et al., 2012).
Allergy Treatment
In the context of allergic disorders, Kim et al. (2014) demonstrated that gnetin H, isolated from Paeonia anomala, significantly inhibited mast cell degranulation and histamine secretion, showing promise as a therapeutic agent for allergic disorders (Kim et al., 2014).
Inflammatory Response Modulation
Gnetin H from Paeonia suffruticosa showed potential in modulating the inflammatory response. Park et al. (2016) found that cis- and trans-gnetin H inhibited cytokine response and prevented the activation of key signaling molecules in the NF-κB pathway in LPS-stimulated human THP-1 cells, suggesting their use in therapies for conditions associated with chronic inflammation (Park et al., 2016).
Eigenschaften
CAS-Nummer |
82084-87-5 |
|---|---|
Molekularformel |
C28H22O6 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(1S,5R,6R,7R)-6-(3,5-dihydroxyphenyl)-7-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]bicyclo[3.2.1]oct-3-ene-2,8-dione |
InChI |
InChI=1S/C28H22O6/c29-19-7-2-15(3-8-19)1-4-17-13-23(33)27-24(16-5-9-20(30)10-6-16)25(26(17)28(27)34)18-11-21(31)14-22(32)12-18/h1-14,24-27,29-32H/b4-1+/t24-,25-,26+,27-/m1/s1 |
InChI-Schlüssel |
SVSWTEAHRCVGAR-XJAAUWFPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=O)[C@@H]3[C@@H]([C@H]([C@H]2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=O)C3C(C(C2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC(=O)C3C(C(C2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


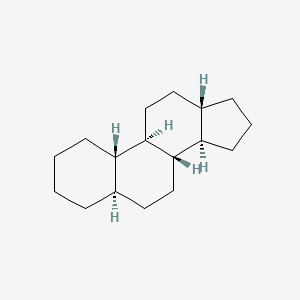
![3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1237165.png)


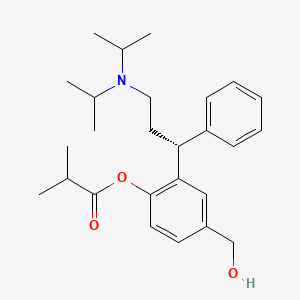
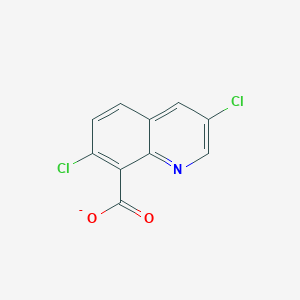

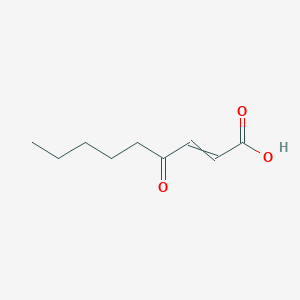

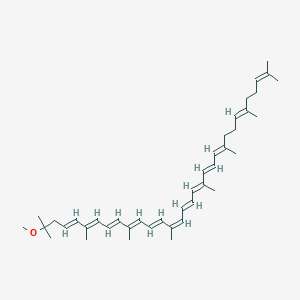
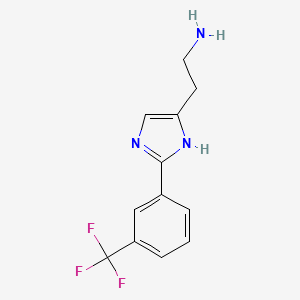
![5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)
